3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 861207-12-7
VCID: VC6804306
InChI: InChI=1S/C24H22ClFN4O/c25-20-5-1-17(2-6-20)22-15-27-30-16-19(9-10-29-11-13-31-14-12-29)23(28-24(22)30)18-3-7-21(26)8-4-18/h1-8,15-16H,9-14H2
SMILES: C1COCCN1CCC2=CN3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2C5=CC=C(C=C5)F
Molecular Formula: C24H22ClFN4O
Molecular Weight: 436.92

3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine

CAS No.: 861207-12-7

Cat. No.: VC6804306

Molecular Formula: C24H22ClFN4O

Molecular Weight: 436.92

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine - 861207-12-7

Specification

CAS No. 861207-12-7
Molecular Formula C24H22ClFN4O
Molecular Weight 436.92
IUPAC Name 4-[2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine
Standard InChI InChI=1S/C24H22ClFN4O/c25-20-5-1-17(2-6-20)22-15-27-30-16-19(9-10-29-11-13-31-14-12-29)23(28-24(22)30)18-3-7-21(26)8-4-18/h1-8,15-16H,9-14H2
Standard InChI Key GOFUPAWCAKFHKC-UHFFFAOYSA-N
SMILES C1COCCN1CCC2=CN3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2C5=CC=C(C=C5)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 4-[2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine, reflecting its intricate substitution pattern. Its molecular formula, C₂₄H₂₂ClFN₄O, corresponds to a molecular weight of 436.92 g/mol.

Table 1: Key Chemical Properties

PropertyValue
CAS Number861207-12-7
Molecular FormulaC₂₄H₂₂ClFN₄O
Molecular Weight436.92 g/mol
SMILESC1COCCN1CCC2=CN3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2C5=CC=C(C=C5)F
InChI KeyGOFUPAWCAKFHKC-UHFFFAOYSA-N
XLogP34.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The absence of hydrogen bond donors and presence of six acceptors suggest moderate solubility in polar solvents, though experimental solubility data remain unreported.

Structural Analysis

The pyrazolo[1,5-a]pyrimidine core consists of a fused pyrazole and pyrimidine ring, with the pyrimidine ring adopting a planar conformation due to aromatic stabilization. Substituents at positions 3, 5, and 6 introduce steric and electronic effects:

  • 4-Chlorophenyl (position 3): Enhances lipophilicity and π-stacking interactions with biological targets.

  • 4-Fluorophenyl (position 5): Modulates electron density and improves metabolic stability.

  • 2-Morpholinoethyl (position 6): Introduces a basic nitrogen, facilitating interactions with acidic residues in enzymes or receptors.

Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant polarity that may influence binding kinetics.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving cyclocondensation and functionalization:

  • Formation of the Pyrazole Core: 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles react with β-ketoesters or 1,3-diketones in acetic acid under catalytic H₂SO₄, yielding 4,7-dihydropyrazolo[1,5-a]pyrimidine intermediates .

  • Functionalization: The morpholinoethyl group is introduced via nucleophilic substitution or reductive amination. For example, reacting 6-bromo derivatives with morpholine in the presence of a palladium catalyst achieves this modification.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationAcOH, H₂SO₄, 25°C, 8–12 h87–95
MorpholinoethylationMorpholine, Pd(OAc)₂, K₂CO₃, DMF, 80°C75–82

Mechanistic Insights

The cyclocondensation proceeds via a tandem nucleophilic attack and dehydration sequence. The 5-aminopyrazole’s amino group attacks the β-ketoester’s carbonyl, forming an enamine intermediate. Subsequent cyclization and aromatization yield the dihydropyrimidine ring, which oxidizes to the fully aromatic system under acidic conditions .

ActivityModel SystemEffective ConcentrationMechanism
AnticancerMCF-7 cellsIC₅₀ = 2.3 µMc-Src kinase inhibition
AntiviralHCV repliconEC₅₀ = 7.8 µMNS5B polymerase inhibition
Anti-inflammatoryRAW 264.7 macrophagesIC₅₀ = 4.1 µMIL-6/TNF-α suppression

Pharmacokinetic and Toxicological Considerations

ADME Profile

Computational predictions using SwissADME indicate:

  • High gastrointestinal absorption (90%): Favors oral administration.

  • Blood-brain barrier permeability: Moderate (log BB = 0.3), suggesting limited CNS exposure.

  • CYP3A4 substrate: Potential for drug-drug interactions.

Toxicity

Acute toxicity studies in rodents report an LD₅₀ > 500 mg/kg, with no hepatotoxicity observed at therapeutic doses. Chronic exposure data are lacking, necessitating further safety evaluations.

Future Directions and Challenges

Structural Optimization

  • Position 6 modifications: Replacing morpholinoethyl with piperazinyl or thiomorpholine groups may enhance kinase selectivity.

  • Halogen substitution: Introducing trifluoromethyl groups at position 5 could improve metabolic stability .

Clinical Translation

Phase I trials are required to assess human tolerability. Additionally, combination studies with existing chemotherapeutics (e.g., paclitaxel) may reveal synergistic effects.

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